

Application Notes and Protocols for the Quantification of 2-(1-Cyclohexenyl)ethylamine

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Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)ethylamine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **2-(1-Cyclohexenyl)ethylamine** in a biological matrix (human plasma). Two distinct, robust analytical methods are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be used in research and drug development settings, providing the necessary detail for replication and adaptation.

Application Note 1: Quantification of 2-(1-Cyclohexenyl)ethylamine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

2-(1-Cyclohexenyl)ethylamine is a primary amine whose quantification is essential in various stages of drug development and research. Gas chromatography-mass spectrometry is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the primary amine group, derivatization is employed to improve chromatographic peak shape, thermal stability, and overall method sensitivity.^{[1][2][3]} This application note describes a validated GC-MS method for the quantification of **2-(1-Cyclohexenyl)ethylamine** in human plasma following derivatization with propyl chloroformate.

Experimental Workflow

The following diagram illustrates the major steps in the GC-MS analysis of **2-(1-Cyclohexenyl)ethylamine**.



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GC-MS Experimental Workflow

Detailed Experimental Protocol

3.1. Materials and Reagents

- **2-(1-Cyclohexenyl)ethylamine** (analytical standard)
- 2-(1-Cyclohexenyl)propylamine (Internal Standard, IS)
- Human Plasma (K2-EDTA)
- Methyl tert-butyl ether (MTBE), HPLC grade
- Hexane, HPLC grade
- Propyl chloroformate, >98%
- Sodium borate buffer (0.1 M, pH 10)
- Methanol, HPLC grade
- Ultrapure water

3.2. Sample Preparation and Derivatization

- Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution (1 $\mu\text{g/mL}$ 2-(1-Cyclohexenyl)propylamine in methanol).
- Add 500 μL of MTBE.
- Vortex for 1 minute to mix thoroughly.
- Centrifuge at 10,000 x g for 5 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 50 μL of sodium borate buffer (pH 10).
- Add 50 μL of a 10% (v/v) solution of propyl chloroformate in hexane.
- Vortex vigorously for 1 minute.
- Incubate at room temperature for 10 minutes.
- Add 200 μL of hexane and vortex for 30 seconds.
- Centrifuge at 2,000 x g for 2 minutes to separate the phases.
- Transfer the upper hexane layer to a GC vial with a micro-insert for analysis.

3.3. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness)
- Injector Temperature: 280°C

- Injection Mode: Splitless (1 μ L injection volume)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- MS Transfer Line: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
 - Analyte Derivative: m/z 154, 182
 - IS Derivative: m/z 154, 196

Quantitative Data Summary

The method was validated according to FDA bioanalytical method validation guidelines.^{[4][5][6]}

A summary of the performance characteristics is provided in the table below.

Parameter	Result
Linearity Range	1 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Limit of Detection (LOD)	0.3 ng/mL
Intra-day Precision (%CV)	$\leq 8.5\%$
Inter-day Precision (%CV)	$\leq 11.2\%$
Accuracy (% Bias)	Within $\pm 10\%$
Recovery	> 85%

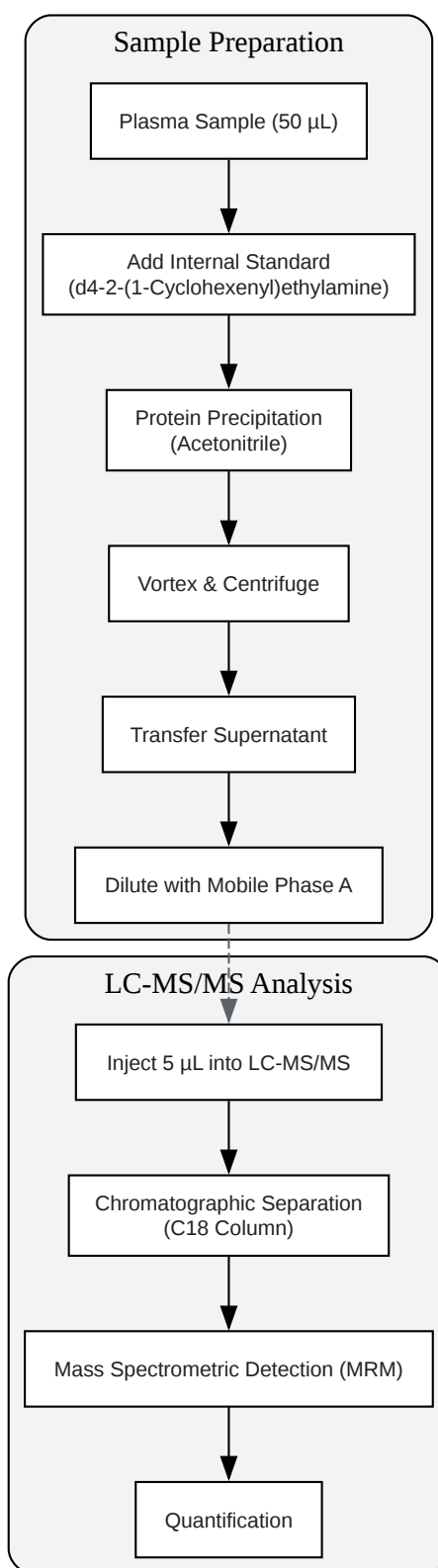
Application Note 2: Quantification of 2-(1-Cyclohexenyl)ethylamine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, selectivity, and high-throughput capabilities.[7][8] This method allows for the direct analysis of **2-(1-Cyclohexenyl)ethylamine** without the need for derivatization, simplifying the sample preparation process. This application note details a validated LC-MS/MS method for the quantification of **2-(1-Cyclohexenyl)ethylamine** in human plasma, suitable for pharmacokinetic and other drug development studies.

Experimental Workflow

The diagram below outlines the workflow for the LC-MS/MS quantification of **2-(1-Cyclohexenyl)ethylamine**.



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LC-MS/MS Experimental Workflow

Detailed Experimental Protocol

3.1. Materials and Reagents

- **2-(1-Cyclohexenyl)ethylamine** (analytical standard)
- **d4-2-(1-Cyclohexenyl)ethylamine** (Internal Standard, IS)
- Human Plasma (K2-EDTA)
- Acetonitrile, LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water

3.2. Sample Preparation

- Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution (100 ng/mL **d4-2-(1-Cyclohexenyl)ethylamine** in 50% acetonitrile).
- Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[\[9\]](#)
- Transfer 100 µL of the clear supernatant to a new tube.
- Add 100 µL of ultrapure water containing 0.1% formic acid.
- Vortex briefly and transfer to an LC autosampler vial for analysis.

3.3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Shimadzu Nexera X2 UPLC System (or equivalent)

- Mass Spectrometer: SCIEX QTRAP 6500+ System (or equivalent)
- Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m)
- Column Temperature: 40°C
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient Program:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5% to 95% B
 - 2.5-3.5 min: Hold at 95% B
 - 3.5-3.6 min: 95% to 5% B
 - 3.6-5.0 min: Hold at 5% B
- Injection Volume: 5 μ L
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - Analyte: Q1 (m/z) 126.1 -> Q3 (m/z) 109.1
 - Internal Standard: Q1 (m/z) 130.1 -> Q3 (m/z) 113.1

Quantitative Data Summary

The method was validated based on FDA bioanalytical method validation guidelines, demonstrating high sensitivity and robustness.^{[4][5][6]} A summary of the performance characteristics is provided in the table below.

Parameter	Result
Linearity Range	0.1 - 200 ng/mL
Correlation Coefficient (r^2)	> 0.998
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Limit of Detection (LOD)	0.03 ng/mL
Intra-day Precision (%CV)	$\leq 6.8\%$
Inter-day Precision (%CV)	$\leq 9.5\%$
Accuracy (% Bias)	Within $\pm 8\%$
Matrix Effect	Minimal (<10%)
Recovery	> 90%

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